An In-depth Technical Guide to 2-Chloro-3,4-dimethylphenol (CAS number 10283-15-5)
An In-depth Technical Guide to 2-Chloro-3,4-dimethylphenol (CAS number 10283-15-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-dimethylphenol, also known as 2-chloro-3,4-xylenol, is a halogenated phenolic compound. As a member of the chlorinated phenol family, it is of significant interest due to the biological and chemical activities conferred by its substituted aromatic ring. The hydroxyl group, chlorine atom, and two methyl groups on the benzene ring create a unique electronic and steric environment, influencing its reactivity, potential applications, and toxicological profile.
Chlorinated phenols, as a class, are recognized for their broad-spectrum antimicrobial properties and are utilized as intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The specific substitution pattern of 2-Chloro-3,4-dimethylphenol suggests its potential utility in areas where controlled reactivity and specific biological interactions are required. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and safety considerations to support research and development activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 2-Chloro-3,4-dimethylphenol is not extensively available in the public domain, a combination of computed data and comparison with its isomers provides valuable insights.
Table 1: Physicochemical Properties of 2-Chloro-3,4-dimethylphenol and Related Isomers
| Property | 2-Chloro-3,4-dimethylphenol (CAS: 10283-15-5) | 3,4-Dimethylphenol (CAS: 95-65-8) | 4-Chloro-3,5-dimethylphenol (PCMX) (CAS: 88-04-0) |
| Molecular Formula | C₈H₉ClO[3] | C₈H₁₀O[4] | C₈H₉ClO[5] |
| Molecular Weight | 156.61 g/mol [3] | 122.17 g/mol [4] | 156.61 g/mol [5] |
| Melting Point | Data not available | 64-68 °C[4] | 112-116 °C[5] |
| Boiling Point | Data not available | 227 °C[6] | 246 °C[5] |
| Water Solubility | Predicted to be low | Slightly soluble[4] | 0.03 g/100 mL at 15 °C[7] |
| logP (Octanol/Water Partition Coefficient) | 2.9 (Computed)[3] | 2.23[4] | 3.27[5] |
Note: The absence of experimentally determined melting and boiling points for 2-Chloro-3,4-dimethylphenol in the available literature necessitates reliance on computational predictions and comparisons with structurally similar compounds.
The computed logP value of 2.9 suggests that 2-Chloro-3,4-dimethylphenol is a lipophilic compound, indicating a preference for non-polar environments.[3] This has implications for its solubility in organic solvents and its potential to interact with biological membranes.
Synthesis and Reactivity
The synthesis of 2-Chloro-3,4-dimethylphenol typically involves the electrophilic chlorination of 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a crucial role in determining the regioselectivity of the chlorination reaction.
Figure 1: General synthetic pathway for 2-Chloro-3,4-dimethylphenol.
Experimental Protocol: Hypothetical Synthesis of 2-Chloro-3,4-dimethylphenol
Disclaimer: This is a hypothetical protocol based on general methods for the chlorination of phenols. It should be optimized and validated in a laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 equivalent) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
-
Chlorination: While stirring the solution at room temperature, add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0-1.2 equivalents) dropwise from the dropping funnel.[8] The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain a controlled temperature. Alternatively, N-chlorosuccinimide (NCS) in the presence of a catalyst can be used for a milder chlorination.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2-Chloro-3,4-dimethylphenol.
The reactivity of 2-Chloro-3,4-dimethylphenol is characteristic of a substituted phenol. The hydroxyl group can be deprotonated to form a phenoxide, which can then participate in nucleophilic substitution reactions. The aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of the incoming electrophile.
Potential Applications
While specific applications for 2-Chloro-3,4-dimethylphenol are not extensively documented, its structural similarity to other commercially important chlorinated xylenols suggests its potential utility in several fields.
-
Antimicrobial Agent: The closely related isomer, 4-chloro-3,5-dimethylphenol (PCMX), is a widely used antiseptic and disinfectant found in antibacterial soaps, wound cleansing solutions, and household cleaners.[7][10][11] It is plausible that 2-Chloro-3,4-dimethylphenol exhibits similar antimicrobial properties and could be investigated for use in personal care products, disinfectants, and preservatives.[12][13][14]
-
Chemical Intermediate: Substituted phenols are valuable building blocks in organic synthesis. 2-Chloro-3,4-dimethylphenol could serve as a precursor for the synthesis of more complex molecules with applications in the pharmaceutical, agrochemical, and dye industries.[1][2] The presence of multiple functional groups allows for a variety of chemical transformations.
-
Material Science: Phenolic compounds are used in the production of polymers and resins. The specific substitution pattern of 2-Chloro-3,4-dimethylphenol could be exploited to synthesize polymers with tailored properties.
Analytical Methodology
The analysis of 2-Chloro-3,4-dimethylphenol can be achieved using standard chromatographic techniques.
Figure 2: General workflow for the analytical determination of 2-Chloro-3,4-dimethylphenol.
Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile and semi-volatile compounds like 2-Chloro-3,4-dimethylphenol.
-
Protocol Outline: GC-FID/MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). For complex matrices, a prior extraction and clean-up step may be necessary.[15]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector at a temperature of ~250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 80 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Detection:
-
Flame Ionization Detector (FID): For quantitative analysis.
-
Mass Spectrometry (MS): For confirmation of identity based on the mass spectrum.
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an alternative method, particularly for less volatile compounds or when derivatization is to be avoided.
-
Protocol Outline: HPLC-UV/DAD Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase. Filtration through a 0.45 µm filter is recommended.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with or without a small amount of acid, e.g., 0.1% formic acid).
-
Flow Rate: Typically 1 mL/min.
-
Detector: UV or Diode Array Detector (DAD) set at the wavelength of maximum absorbance for 2-Chloro-3,4-dimethylphenol.[16]
-
-
Safety and Handling
As a chlorinated phenol, 2-Chloro-3,4-dimethylphenol should be handled with appropriate safety precautions.
GHS Hazard Classification
Toxicological Profile
While specific toxicological data for 2-Chloro-3,4-dimethylphenol is limited, the general toxicity of chlorinated phenols is well-documented. They can be absorbed through the skin, by inhalation, and by ingestion.[17][18] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[17] Chronic exposure to some chlorinated phenols has been linked to liver and kidney damage.[18]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If airborne concentrations are high, a respirator may be necessary.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2-Chloro-3,4-dimethylphenol is a halogenated aromatic compound with significant potential for application in various fields, particularly as an antimicrobial agent and a chemical intermediate. While a comprehensive set of experimentally determined physical properties is not yet available, computational data and comparisons with its isomers provide a solid foundation for its study. The synthesis of this compound can be achieved through established methods of electrophilic aromatic substitution, and its analysis can be performed using standard chromatographic techniques. Due to its classification as a corrosive substance, strict adherence to safety protocols is essential when handling this compound. Further research into the specific properties and applications of 2-Chloro-3,4-dimethylphenol is warranted to fully realize its potential in scientific and industrial settings.
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2016). International Journal of Environmental Research and Public Health. [Link]
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Toxicological Profile for Chlorophenols. (1999). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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How to make 4-chloro xylenol from xylenol? ResearchGate. [Link]
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